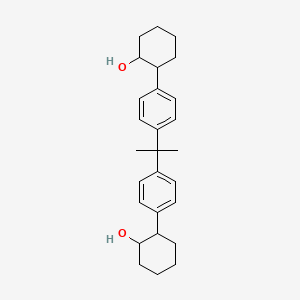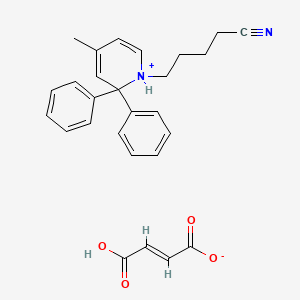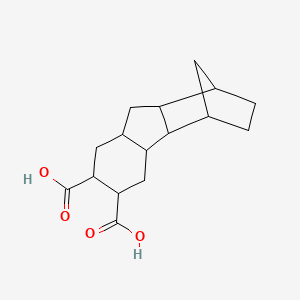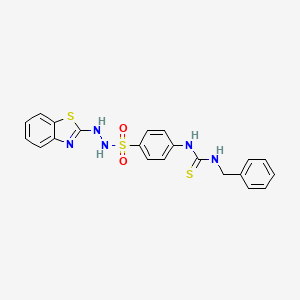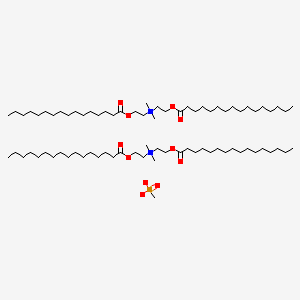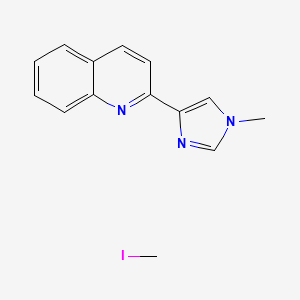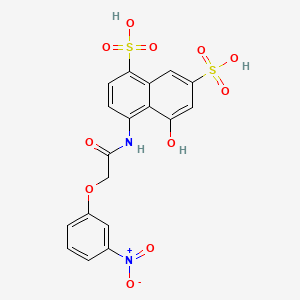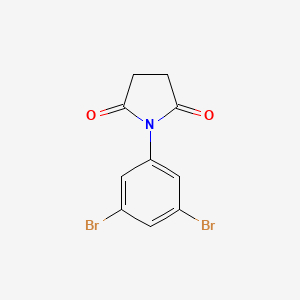
2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dibromophényl)-2,5-pyrrolidinedione est un composé chimique de formule moléculaire C10H7Br2NO2. Il est connu pour sa structure unique, qui comprend un cycle pyrrolidinedione substitué par un groupe 3,5-dibromophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(3,5-dibromophényl)-2,5-pyrrolidinedione implique généralement la réaction du chlorure de 3,5-dibromobenzoyle avec la succinimide en présence d'une base telle que la triéthylamine. La réaction est réalisée dans un solvant organique comme le dichlorométhane sous reflux. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas largement documentées, l'approche générale impliquerait l'extrapolation du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'emploi de techniques de purification à grande échelle telles que la distillation ou la chromatographie industrielle .
Analyse Des Réactions Chimiques
Types de réactions
1-(3,5-dibromophényl)-2,5-pyrrolidinedione subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome sur le cycle phényle peuvent être substitués par d'autres nucléophiles.
Oxydation et réduction : Le composé peut participer à des réactions redox, modifiant l'état d'oxydation des atomes d'azote et de carbone dans le cycle pyrrolidinedione.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols, généralement en conditions basiques.
Oxydation : Des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Principaux produits formés
Réactions de substitution : Les produits comprennent des dérivés où les atomes de brome sont remplacés par d'autres groupes fonctionnels.
Oxydation et réduction : Les produits varient en fonction des réactifs et des conditions spécifiques utilisés, mais peuvent inclure des dérivés hydroxylés ou aminés.
Applications de la recherche scientifique
1-(3,5-dibromophényl)-2,5-pyrrolidinedione a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de construction pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement du cancer.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le mécanisme d'action de 1-(3,5-dibromophényl)-2,5-pyrrolidinedione implique son interaction avec les composants cellulaires. Il peut induire l'apoptose dans les cellules cancéreuses en activant les voies apoptotiques extrinsèques et intrinsèques. Cela comprend l'activation des caspases et la modulation des protéines impliquées dans la survie et la mort cellulaire. Le composé affecte également les protéines liées à l'autophagie, à l'invasion et à la métastase, contribuant à ses effets anticancéreux .
Applications De Recherche Scientifique
2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)- involves its interaction with cellular components. It can induce apoptosis in cancer cells by activating both extrinsic and intrinsic apoptotic pathways. This includes the activation of caspases and the modulation of proteins involved in cell survival and death. The compound also affects autophagy, invasion, and metastasis-related proteins, contributing to its anticancer effects .
Comparaison Avec Des Composés Similaires
Composés similaires
1-Bromo-2,5-pyrrolidinedione : Partage le noyau pyrrolidinedione mais avec un seul atome de brome.
1-(3-nitrophényl)-2,5-pyrrolidinedione : Structure similaire avec un groupe nitro au lieu d'atomes de brome
Unicité
1-(3,5-dibromophényl)-2,5-pyrrolidinedione est unique en raison de la présence de deux atomes de brome sur le cycle phényle, ce qui renforce sa réactivité et son activité biologique potentielle. Cela en fait un composé précieux pour le développement de nouveaux agents thérapeutiques et l'étude de réactions chimiques complexes .
Propriétés
Numéro CAS |
27746-70-9 |
|---|---|
Formule moléculaire |
C10H7Br2NO2 |
Poids moléculaire |
332.98 g/mol |
Nom IUPAC |
1-(3,5-dibromophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7Br2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h3-5H,1-2H2 |
Clé InChI |
WAGQACWCKJRRQD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)C2=CC(=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


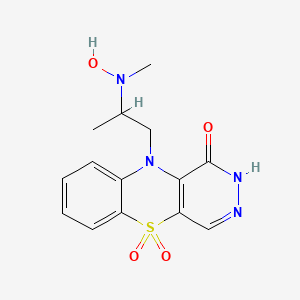


![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)
